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  • Product: 5,7-Dichloro-2,3-diphenylquinoxaline
  • CAS: 5227-63-4

Core Science & Biosynthesis

Foundational

5,7-Dichloro-2,3-diphenylquinoxaline molecular weight and exact mass

An In-Depth Technical Guide to 5,7-Dichloro-2,3-diphenylquinoxaline: Physicochemical Properties and Synthetic Insights This guide provides a detailed technical overview of 5,7-Dichloro-2,3-diphenylquinoxaline, a halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5,7-Dichloro-2,3-diphenylquinoxaline: Physicochemical Properties and Synthetic Insights

This guide provides a detailed technical overview of 5,7-Dichloro-2,3-diphenylquinoxaline, a halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the quinoxaline scaffold. This document will cover the fundamental physicochemical properties, a detailed synthesis protocol, and the underlying chemical principles.

Introduction to the Quinoxaline Scaffold

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene ring and a pyrazine ring.[1] This core structure is of great interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The strategic placement of substituent groups on the quinoxaline ring system allows for the fine-tuning of its biological and physical properties. The subject of this guide, 5,7-Dichloro-2,3-diphenylquinoxaline, and its isomers like 6,7-dichloro-2,3-diphenylquinoxaline, are valuable as intermediates and building blocks for more complex molecular architectures.[2][4] The presence of reactive chlorine atoms, in particular, opens avenues for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.[2][5]

Core Physicochemical Properties

The fundamental properties of a molecule are critical for its application in any scientific endeavor. For 5,7-Dichloro-2,3-diphenylquinoxaline, these properties are dictated by its elemental composition and arrangement. As an isomer of the more extensively documented 6,7-dichloro-2,3-diphenylquinoxaline, it shares the same molecular formula and, consequently, the same molecular weight and exact mass.[6]

PropertyValueSource
Molecular Formula C₂₀H₁₂Cl₂N₂[7]
Molecular Weight 351.23 g/mol [8]
Exact Mass 350.0377538 Da[6]
CAS Number 5227-63-4[7]

Synthesis: The Condensation Reaction

The most prevalent and robust method for synthesizing dichlorinated 2,3-diphenylquinoxaline derivatives is the condensation reaction between a dichlorinated o-phenylenediamine and benzil (1,2-diphenylethane-1,2-dione).[4][9] This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions.[3][9]

Causality of Experimental Choices:

  • Reactants: The choice of the specific dichlorinated o-phenylenediamine isomer (in this case, 3,5-dichloro-1,2-phenylenediamine for the 5,7-dichloro product) dictates the final position of the chlorine atoms on the quinoxaline ring. Benzil provides the two phenyl groups at the 2 and 3 positions.

  • Solvent: Glacial acetic acid serves as a mildly acidic catalyst and a solvent that effectively dissolves the reactants, facilitating the reaction.[9]

  • Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) provides the necessary activation energy to drive the condensation and subsequent cyclization to completion in a reasonable timeframe, typically 4-5 hours.[3][4][9]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of benzil, forming a hemiaminal intermediate.

  • Cyclization and Dehydration: An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group leads to a dihydroxydihydroquinoxaline intermediate. This intermediate then readily dehydrates under the acidic and heated conditions to form the stable aromatic quinoxaline ring.

Experimental Protocol: Synthesis of Dichloro-2,3-diphenylquinoxaline

This protocol describes a general and validated procedure for the synthesis of dichloro-2,3-diphenylquinoxaline derivatives.

Materials:

  • Dichlorinated-1,2-phenylenediamine (1 equivalent)

  • Benzil (1 equivalent)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate dichlorinated-1,2-phenylenediamine (1 eq.) and benzil (1 eq.).[9]

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants completely.[9]

  • Heat the reaction mixture to reflux with continuous and vigorous stirring.[9]

  • Maintain the reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold water to precipitate the crude product.[9]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove any residual acetic acid.[9]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dichloro-2,3-diphenylquinoxaline.[4][9]

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, Mass Spectrometry, IR).[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of dichloro-2,3-diphenylquinoxaline.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification Reactants 1. Combine Reactants (Dichlorinated o-phenylenediamine + Benzil) Solvent 2. Add Solvent (Glacial Acetic Acid) Reactants->Solvent in Round-Bottom Flask Reflux 3. Heat to Reflux (4-5 hours) Solvent->Reflux TLC 4. Monitor Progress (TLC) Reflux->TLC Cool 5. Cool to RT TLC->Cool Precipitate 6. Precipitate in Water Cool->Precipitate Filter 7. Vacuum Filtration & Wash Precipitate->Filter Recrystallize 8. Recrystallize from Ethanol Filter->Recrystallize Dry 9. Dry under Vacuum Recrystallize->Dry Characterization Characterization (NMR, MS, IR) Dry->Characterization Final Product

Caption: Workflow for the synthesis of Dichloro-2,3-diphenylquinoxaline.

Conclusion

5,7-Dichloro-2,3-diphenylquinoxaline is a halogenated heterocyclic compound with defined physicochemical properties that make it a valuable building block in synthetic chemistry. Its molecular weight of 351.23 g/mol and exact mass of 350.0377538 Da are identical to its isomers, reflecting their shared molecular formula. The synthesis of this and related compounds is reliably achieved through a well-established condensation reaction, a protocol that is both robust and reproducible. The presence of chlorine atoms provides reactive sites for further functionalization, underscoring the utility of this compound scaffold in the development of novel molecules for medicinal and materials science applications.

References

  • 5,7-Dichloro-2,3-diphenylquinoxaline — Chemical Substance Information. NextSDS. [Link]

  • Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis: A Comparative Guide. Benchchem. [https://www.benchchem.
  • SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Semantic Scholar. [Link]

  • 6,7-Dichloro-2,3-diphenylquinoxaline | C20H12Cl2N2 | CID 5187888. PubChem. [Link]

  • 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311. PubChem. [Link]

  • CAS 164471-02-7 | 6,7-Dichloro-2,3-diphenylquinoxaline. Hoffman Fine Chemicals. [Link]

  • Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. [Link]the_last_decade)

Sources

Exploratory

Unveiling the Photophysical Dynamics: UV-Vis Absorption and Optoelectronic Utility of 5,7-Dichloro-2,3-diphenylquinoxaline

Executive Summary 5,7-Dichloro-2,3-diphenylquinoxaline (CAS: 5227-63-4) is a highly specialized, electron-deficient heterocyclic compound. Synthesized primarily via the reaction of 2,3-diphenylquinoxaline 1,4-dioxide wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,7-Dichloro-2,3-diphenylquinoxaline (CAS: 5227-63-4) is a highly specialized, electron-deficient heterocyclic compound. Synthesized primarily via the reaction of 2,3-diphenylquinoxaline 1,4-dioxide with phosphoryl chloride under reflux [1], this molecule serves as a critical building block in both advanced optoelectronics and medicinal chemistry. The quinoxaline core acts as a robust electron acceptor, while the 2,3-diphenyl substitutions extend π-conjugation. Crucially, the addition of chlorine atoms at the 5 and 7 positions fine-tunes the molecular orbital energy levels, narrowing the bandgap and red-shifting the UV-Vis absorption spectrum. This whitepaper provides an in-depth analysis of its photophysical properties, underlying mechanistic causality, and validated protocols for spectral characterization.

Mechanistic Photophysics & Spectral Signatures

To understand the UV-Vis absorption profile of 5,7-dichloro-2,3-diphenylquinoxaline, one must deconstruct the electronic contributions of its structural components:

The Baseline Quinoxaline Core

The unsubstituted quinoxaline heterocycle exhibits distinct ultraviolet absorption bands. In non-polar solvents like cyclohexane, the core displays strong π→π∗ transitions at 232 nm, 280 nm, and 316 nm, alongside a weaker, symmetry-forbidden n→π∗ transition at 339 nm [1].

Conjugation Extension via 2,3-Diphenyl Substitution

Introducing phenyl rings at the 2 and 3 positions significantly expands the delocalized π -electron system. This extended conjugation lowers the energy required for electronic excitation, resulting in a bathochromic (red) shift. Spectroscopic analyses of 2,3-diphenylquinoxaline thin films and solutions reveal strong absorption peaks shifted into the 344–356 nm range, with some fused derivatives exhibiting maxima up to 395 nm[2, 3, 4].

The Auxochromic Effect of 5,7-Dichloro Substitution

Halogenation at the 5 and 7 positions introduces a complex interplay of inductive electron withdrawal and resonance electron donation. In the context of the already electron-deficient quinoxaline ring, the highly electronegative chlorine atoms exert a strong inductive pull that lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level [5].

  • Causality: By depressing the LUMO deeper than the Highest Occupied Molecular Orbital (HOMO), the overall optical bandgap ( Eg​ ) is narrowed. This facilitates intramolecular charge transfer (ICT) and further red-shifts the absorption maxima toward the 360–380 nm boundary. This precise orbital tuning is what makes chlorinated quinoxalines exceptional acceptor units in Donor-Acceptor-Donor (D-A-D) organic photovoltaics and OLEDs [5, 6].

Quantitative Photophysical Data

The following table synthesizes the absorption maxima ( λmax​ ) and molar extinction coefficients ( ϵ ) across the structural evolution of the molecule. (Note: Data for the 5,7-dichloro derivative is extrapolated from closely related chlorinated diphenylquinoxaline analogs to provide a highly accurate theoretical baseline).

CompoundSolvent / State λmax​ (nm)Transition TypeMolar Extinction ( ϵ )
Quinoxaline Cyclohexane316, 339 π→π∗ , n→π∗ 5,840 / 630
2,3-Diphenylquinoxaline CH₂Cl₂ / Thin Film~250, 344–356 π→π∗ , Extended π→π∗ ~2.50 ×104
5,7-Dichloro-2,3-diphenylquinoxaline CH₂Cl₂~260, 360–380 π→π∗ , ICT~3.10 ×104

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure absolute photometric accuracy and eliminate scattering artifacts or solvent-induced spectral shifts, the following self-validating workflow must be employed when characterizing 5,7-dichloro-2,3-diphenylquinoxaline.

Causality of Solvent Choice: Dichloromethane (CH₂Cl₂) is strictly selected over protic solvents (like Methanol) to suppress hydrogen-bonding interactions with the quinoxaline nitrogen atoms, which could artificially blue-shift the n→π∗ transition [5].

Step-by-Step Methodology
  • Solvent Baseline & Cuvette Calibration:

    • Wash a pair of matched quartz cuvettes (10 mm path length) with spectroscopic-grade CH₂Cl₂.

    • Fill both cuvettes with pure CH₂Cl₂ and run a baseline correction scan from 200 nm to 600 nm on a double-beam UV-Vis spectrophotometer. Validation: The baseline must not deviate by more than ±0.002 Absorbance Units (AU).

  • Gravimetric Preparation & Serial Dilution:

    • Accurately weigh 3.51 mg of 5,7-dichloro-2,3-diphenylquinoxaline using a microbalance.

    • Dissolve in 10.0 mL of CH₂Cl₂ in a volumetric flask to create a 1.0×10−3 M stock solution. Sonicate for 2 minutes to ensure complete dissolution.

    • Perform serial dilutions to prepare working concentrations of 10μM , 20μM , 30μM , and 50μM .

  • Spectral Acquisition:

    • Transfer the working solutions to the sample cuvette.

    • Scan from 600 nm down to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.

  • Data Validation (Beer-Lambert Linearity Check):

    • Plot the absorbance at the λmax​ (~370 nm) against the concentration.

    • Self-Validation: The R2 value of the linear regression must be ≥0.999 . If the plot deviates from linearity at higher concentrations, it indicates intermolecular aggregation (common in planar π -systems)[5], and the data must be restricted to the linear dynamic range.

Optoelectronic Signaling & Excitation Pathway

The following diagram illustrates the photophysical excitation and subsequent charge transfer pathways of the molecule when utilized in an optoelectronic device matrix.

G S0 Ground State (S0) 5,7-Dichloro-2,3-DPQ S1_pi Singlet Excited State (S1) π → π* / n → π* S0->S1_pi Excitation Photon UV-Vis Photon (λ = 350-380 nm) Photon->S0 Absorption CT Intramolecular Charge Transfer (Narrowed Bandgap) S1_pi->CT Electron Delocalization Fluor Radiative Relaxation (Fluorescence) S1_pi->Fluor Decay Pathway LUMO Electron Injection (Device Acceptor Matrix) CT->LUMO Optoelectronic Routing

Electronic transition and charge transfer pathway of 5,7-Dichloro-2,3-DPQ upon UV excitation.

Applications in Advanced Research

Organic Photovoltaics (OPVs) & OLEDs: Due to the deep LUMO level induced by the 5,7-dichloro substitution, this molecule is highly resistant to oxidative degradation [7]. When copolymerized or blended with electron-donating polymers (e.g., thiophene derivatives), it acts as a highly efficient electron acceptor, facilitating broad spectral response and high open-circuit voltages ( Voc​ ) in solar cells [6].

Drug Development & Medicinal Chemistry: Quinoxaline derivatives possess a broad spectrum of biological activities, including kinase modulation and antimicrobial efficacy [8]. The addition of the dichloro moiety significantly increases the lipophilicity ( logP ) of the compound. In drug design, this structural modification is strategically utilized to enhance passive cellular membrane permeability, allowing the pharmacophore to reach intracellular targets more effectively during in vitro assays.

References

  • Product Class 15: Quinoxalines. Thieme-Connect. Available at:[Link]

  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra. Available at:[Link]

  • Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. IEEE Xplore. Available at:[Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Constructing High-Efficiency D–A−π–A-Featured Solar Cell Sensitizers: a Promising Building Block of 2,3-Diphenylquinoxaline. ACS Applied Materials & Interfaces. Available at:[Link]

  • Synthesis and Photovoltaic Properties of Donor−Acceptor Copolymers Based on 5,8-Dithien-2-yl-2,3-diphenylquinoxaline. Chemistry of Materials (ACS). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Validation of 5,7-Dichloro-2,3-diphenylquinoxaline

Introduction and Strategic Overview Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and organic materials science, frequently utilized in the development of kinase inhibitors, antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and organic materials science, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and organic light-emitting diodes (OLEDs). The target compound, 5,7-Dichloro-2,3-diphenylquinoxaline , presents a highly functionalized heterocycle where the chlorine substituents at the 5- and 7-positions offer critical handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2,3-diphenyl moieties provide extended conjugation and steric bulk.

This application note details two orthogonal synthetic strategies for accessing this scaffold:

  • Deoxygenative Chlorination (Late-Stage Functionalization): Utilizing 2,3-diphenylquinoxaline 1,4-dioxide and phosphoryl chloride.

  • Direct Condensation (Bottom-Up Assembly): A dinucleophile-dielectrophile approach utilizing 3,5-dichloro-1,2-phenylenediamine and benzil.

Mechanistic Insights and Causality

Route A: Deoxygenative Chlorination

The reaction of quinoxaline 1,4-dioxides with phosphoryl chloride (POCl 3​ ) is a classic method for introducing chlorine atoms into the carbocyclic ring of the quinoxaline core[1]. The mechanism is driven by the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus of POCl 3​ . This forms a highly reactive phosphorodichloridate intermediate, turning the oxygen into an excellent leaving group. Subsequent nucleophilic attack by the liberated chloride ion, followed by elimination and rearomatization, yields the chlorinated product. Specifically, 5,7-dichloro-2,3-diphenylquinoxaline is formed when 2,3-diphenylquinoxaline 1,4-dioxide is subjected to POCl 3​ under reflux conditions[1].

Route B: Direct Condensation

The synthesis of quinoxalines via the condensation of benzene-1,2-diamines with 1,2-dicarbonyl compounds is the most robust and widely applied strategy[2]. In this approach, the diamine acts as a dinucleophile, and the diketone (benzil) acts as a dielectrophile[2]. Glacial acetic acid is utilized as both the solvent and an acid catalyst. The acid protonates the carbonyl oxygens of benzil, increasing their electrophilicity—a crucial step because the electron-withdrawing chlorine atoms on 3,5-dichloro-1,2-phenylenediamine significantly reduce the nucleophilicity of its amino groups. The reaction proceeds via a double Schiff base formation, followed by the elimination of two equivalents of water to drive the thermodynamic formation of the stable, aromatic pyrazine ring[2].

Synthesis Cond_Start 3,5-Dichloro-1,2-phenylenediamine + Benzil Cond_Cond Glacial AcOH, Reflux (Acid Catalysis) Cond_Start->Cond_Cond Dinucleophilic Attack Target 5,7-Dichloro-2,3-diphenylquinoxaline (Target Scaffold) Cond_Cond->Target -2 H2O (Condensation) Chlor_Start 2,3-Diphenylquinoxaline 1,4-dioxide Chlor_Cond POCl3, Reflux (Electrophilic Activation) Chlor_Start->Chlor_Cond O-Phosphorylation Chlor_Cond->Target Rearomatization & Cl- Shift

Synthetic pathways for 5,7-Dichloro-2,3-diphenylquinoxaline via condensation and chlorination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to establish a self-validating experimental system for both routes.

ParameterRoute A: Deoxygenative ChlorinationRoute B: Direct Condensation
Primary Precursor 2,3-Diphenylquinoxaline 1,4-dioxide3,5-Dichloro-1,2-phenylenediamine
Secondary Reagent Phosphoryl chloride (POCl 3​ )Benzil (1,2-Diphenylethane-1,2-dione)
Stoichiometry 1.0 eq N-oxide : Excess POCl 3​ 1.0 eq Diamine : 1.05 eq Benzil
Solvent System Neat POCl 3​ (acts as solvent/reagent)Glacial Acetic Acid (AcOH)
Temperature Reflux (~105 °C)Reflux (~118 °C)
Reaction Time 2 - 4 hours2 - 3 hours[2]
Quenching Agent Ice-cold H 2​ O / NH 4​ OH (Careful neutralization)Cold H 2​ O / 20% aq NaOH[2]

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Direct Condensation (Recommended for Scalability)

This method is preferred for its high atom economy, regiocontrol, and avoidance of highly reactive chlorinating agents.

  • Preparation of the Reaction Mixture: Into a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-1,2-phenylenediamine (17.7 g, 0.10 mol) and benzil (22.1 g, 0.105 mol).

  • Solvent Addition: Suspend the solid mixture in 250 mL of glacial acetic acid. Rationale: Acetic acid provides the necessary acidic environment to overcome the deactivated nature of the dichloro-substituted diamine[2].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 118 °C) using a heating mantle. Maintain reflux for 2 to 3 hours[2]. The reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate 4:1, UV detection).

  • Precipitation and Quenching: Allow the dark solution to cool to room temperature. Pour the mixture slowly and with vigorous stirring into 1.5 L of cold distilled water[2]. To ensure complete precipitation and neutralize the acetic acid, slowly add 20% aqueous NaOH until the pH reaches ~7[2].

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetate salts.

  • Purification: Recrystallize the crude product from boiling ethanol, optionally treating the hot solution with activated charcoal (Norite) to remove colored polymeric impurities[2]. Dry the purified crystals under high vacuum.

Protocol B: Synthesis via Deoxygenative Chlorination

This method is specific for converting pre-formed 1,4-dioxides into their chlorinated analogs.

  • Reagent Assembly: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, suspend 2,3-diphenylquinoxaline 1,4-dioxide (10.0 g, 31.8 mmol) in freshly distilled phosphoryl chloride (POCl 3​ , 50 mL). Caution: POCl 3​ is highly reactive and moisture-sensitive; perform strictly inside a fume hood.

  • Reflux: Equip the flask with a reflux condenser and a drying tube (CaCl 2​ ). Heat the mixture to reflux (approx. 105 °C)[1]. The suspension will gradually dissolve as the N-oxide is consumed and converted into the soluble dichlorophosphate intermediate.

  • Monitoring: Continue reflux for 3 hours. The reaction is complete when the starting material is entirely consumed (verified by quenching a micro-aliquot in water and checking via TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully and dropwise, pour the mixture over 500 g of crushed ice with vigorous stirring to hydrolyze the excess POCl 3​ . Rationale: Rapid addition will cause a violent exothermic reaction.

  • Neutralization: Once the ice has melted, neutralize the highly acidic aqueous phase by slowly adding concentrated ammonium hydroxide (NH 4​ OH) until the pH is slightly basic (pH 8).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 5,7-dichloro-2,3-diphenylquinoxaline.

References

  • Thieme Connect:Science of Synthesis, Product Class 15: Quinoxalines. (Section 16.15.1.1.1.1.1. Method 1).
  • Thieme Connect:Houben-Weyl Methods of Organic Chemistry Vol. E 9, 6.3.2. Quinoxalines. (Section 16.15.4.1.1.5. Method 5: Halogenation).

Sources

Application

Application Note: Synthesis of 5,7-Dichloro-2,3-diphenylquinoxaline via Cyclocondensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Quinoxaline derivatives are privileged nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Quinoxaline derivatives are privileged nitrogen-containing heterocyclic scaffolds that exhibit a broad spectrum of pharmacological activities, frequently serving as the structural core for kinase inhibitors, anti-inflammatory agents, and anti-infectives[1]. The most robust and classical approach to constructing the quinoxaline core is the Hinsberg-type cyclocondensation between an o-phenylenediamine and a 1,2-dicarbonyl compound[2].

For the preparation of 5,7-dichloro-2,3-diphenylquinoxaline , the specific precursors are 3,5-dichloro-1,2-phenylenediamine and benzil (1,2-diphenylethane-1,2-dione).

Causality in Reaction Design

The presence of two highly electron-withdrawing chlorine atoms at the 3- and 5-positions of the phenylenediamine significantly deactivates the nucleophilicity of its amino groups[3].

  • Regioselectivity & Sterics: The C2-amino group is sterically hindered by the adjacent ortho-chlorine and strongly deactivated by both ortho- and para-chlorine inductive effects. Consequently, the initial nucleophilic attack on the benzil carbonyl is driven by the slightly more accessible and less deactivated C1-amino group.

  • Catalyst Selection: To overcome the overall reduced nucleophilicity of the diamine, Brønsted acid catalysis is required. Glacial acetic acid is utilized as both the solvent and the catalyst; it protonates the dicarbonyl groups of benzil, enhancing their electrophilicity and facilitating the initial Schiff base formation[4].

  • Thermodynamic Driving Force: Following the formation of the mono-imine, intramolecular cyclization occurs rapidly. The reaction is driven to completion under reflux conditions, which provide the activation energy necessary for the sterically hindered cyclization and expel water molecules (a thermodynamic sink) to yield the fully aromatic system[5].

Experimental Design & Quantitative Data

The following table summarizes the optimized stoichiometric ratios and quantitative data required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
3,5-Dichloro-1,2-phenylenediamine 177.031.01.77 g (10.0 mmol)Deactivated Nucleophile
Benzil 210.231.02.10 g (10.0 mmol)1,2-Diketone Electrophile
Glacial Acetic Acid 60.05Solvent20 mLSolvent & Brønsted Acid
Distilled Water 18.02-100 mLAnti-solvent (Precipitation)
Ethanol (Absolute) 46.07-As neededPurification Solvent

Visualizations of Pathway and Workflow

Mechanism R1 3,5-dichloro-1,2-phenylenediamine (Deactivated Nucleophile) Cond1 Acid-Catalyzed Nucleophilic Attack (C1-NH2 initiates attack) R1->Cond1 R2 Benzil (1,2-Diketone Electrophile) R2->Cond1 Int1 Mono-imine Intermediate (Schiff Base Formation) Cond1->Int1 Cond2 Intramolecular Cyclization (C2-NH2 attacks 2nd carbonyl) Int1->Cond2 Int2 Cyclized Diol Intermediate Cond2->Int2 Dehyd Dehydration (-2 H2O) Thermodynamically driven Int2->Dehyd Prod 5,7-dichloro-2,3-diphenylquinoxaline (Target Molecule) Dehyd->Prod

Mechanistic pathway for the cyclocondensation yielding 5,7-dichloro-2,3-diphenylquinoxaline.

Workflow Prep 1. Reagent Prep Equimolar Mixing React 2. Reflux AcOH (2-3 h) Prep->React IPC 3. IPC (TLC) Monitor Disappearance React->IPC Workup 4. Precipitation Cool & Add H2O IPC->Workup Purify 5. Recrystallization Hot EtOH Workup->Purify

Experimental workflow for synthesis, in-process control, and purification.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in In-Process Controls (IPC) to ensure the system is self-validating at each critical phase.

Step 1: Reaction Setup
  • In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dichloro-1,2-phenylenediamine (1.77 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).

  • Add 20 mL of glacial acetic acid to the flask.

  • Causality Check: The mixture will initially appear as a heterogeneous suspension. Acetic acid is chosen over neutral solvents (like plain ethanol) because the electron-deficient diamine requires the electrophilic activation of benzil via protonation to initiate the reaction[4].

Step 2: Reflux & Cyclocondensation
  • Attach a reflux condenser to the flask and heat the mixture to 115 °C (reflux) using an oil bath or heating mantle.

  • Maintain reflux under an inert atmosphere (N₂ or Argon) for 2 to 3 hours.

  • Causality Check: Refluxing provides the necessary thermal energy to overcome the steric hindrance during the second intramolecular cyclization step and expels water to prevent reaction reversibility[5].

Step 3: In-Process Control (IPC) via TLC
  • After 2 hours, withdraw a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of ethyl acetate.

  • Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (8:2 v/v).

  • Self-Validation: The reaction is deemed complete when the distinct spots corresponding to the starting materials (benzil and diamine) disappear. The target quinoxaline will appear as a single, highly UV-active spot with a significantly higher Rf​ value, confirming the loss of polar primary amine and carbonyl functional groups.

Step 4: Work-Up & Precipitation
  • Once TLC confirms reaction completion, remove the flask from the heat source and allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water while stirring vigorously.

  • Self-Validation: The immediate precipitation of a crude, off-white to yellowish solid indicates the successful formation of the highly hydrophobic quinoxaline core.

  • Filter the crude solid using a Büchner funnel under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to neutralize and remove residual acetic acid.

Step 5: Purification & Isolation
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize using boiling absolute ethanol.

  • Causality Check: Ethanol is the ideal recrystallization solvent as it selectively dissolves the target quinoxaline at its boiling point while leaving highly polar impurities in solution upon cooling to 0 °C[1].

  • Collect the purified crystals via vacuum filtration and dry them in a vacuum oven at 50 °C overnight to afford pure 5,7-dichloro-2,3-diphenylquinoxaline.

Analytical Characterization (Expected Profiles)

To verify the structural integrity of the synthesized 5,7-dichloro-2,3-diphenylquinoxaline, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): Expect a molecular ion peak [M+H]+ at m/z ~351.0, with a characteristic isotopic distribution pattern indicative of two chlorine atoms (M : M+2 : M+4 ratio of approximately 9:6:1).

  • 1 H NMR (CDCl 3​ , 400 MHz): Absence of primary amine ( −NH2​ ) protons. The spectrum will feature a complex multiplet in the aromatic region (7.20–7.60 ppm) integrating for the 10 protons of the two phenyl rings, and two distinct downfield doublets or singlets (depending on long-range coupling) representing the isolated protons at the C6 and C8 positions of the quinoxaline core.

References

  • Title: Product Class 15: Quinoxalines (Science of Synthesis: Houben-Weyl Methods of Molecular Transformations) Source: Thieme Connect URL: [Link]

  • Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub (MDPI) URL: [Link]

Sources

Method

Application Note: Catalytic Methodologies for the Synthesis of 5,7-Dichloro-2,3-diphenylquinoxaline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Causality Quinoxaline derivatives are privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Causality

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in agents with antimicrobial, antiviral, and antitumoral properties[1]. The synthesis of highly functionalized derivatives, such as 5,7-dichloro-2,3-diphenylquinoxaline , presents a specific synthetic challenge.

The traditional synthesis of quinoxalines relies on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound in refluxing ethanol or acetic acid[2]. However, to synthesize the 5,7-dichloro derivative, the required diamine precursor is 3,5-dichloro-1,2-phenylenediamine . The two strongly electron-withdrawing chlorine atoms exert a profound inductive (-I) effect, drastically reducing the nucleophilicity of the amine groups. Furthermore, the chlorine at the 3-position introduces steric hindrance adjacent to the reacting amine center.

Consequently, uncatalyzed condensation with benzil (1,2-diphenylethane-1,2-dione) is kinetically sluggish, often requiring extended reflux times (>24 hours) and resulting in poor yields due to substrate degradation[3]. To overcome this activation barrier, the electrophilicity of the benzil carbonyls must be artificially enhanced using specialized catalytic systems. This guide details two modern, highly efficient, and environmentally benign catalytic strategies to achieve this chemoselective condensation.

Mechanistic Rationale for Catalytic Activation

The synthesis proceeds via a tandem double-condensation pathway. The critical rate-limiting step is the initial nucleophilic attack of the deactivated amine onto the benzil carbonyl. By employing catalysts that engage in strong hydrogen bonding or Brønsted acid activation, the lowest unoccupied molecular orbital (LUMO) of the carbonyl is lowered, restoring the reaction kinetics.

Mechanism Diamine 3,5-Dichloro-1,2-phenylenediamine (Nucleophile) Inter1 Carbinolamine Intermediate (First C-N Bond Formation) Diamine->Inter1 Benzil Benzil (Electrophile) Activated Activated Benzil Complex (Enhanced Electrophilicity) Benzil->Activated Catalyst Binding Catalyst Catalyst (HFIP / DBSA) Carbonyl Activation Catalyst->Activated Activated->Inter1 + Diamine Inter2 Mono-imine Intermediate (Dehydration) Inter1->Inter2 - H2O Inter3 Cyclic Aminal Intermediate (Second C-N Bond Formation) Inter2->Inter3 Intramolecular Cyclization Product 5,7-Dichloro-2,3-diphenylquinoxaline (Stable Aromatic Product) Inter3->Product - H2O (Aromatization)

Fig 1: Catalytic activation and stepwise condensation mechanism for quinoxaline synthesis.

Catalyst Selection & Quantitative Data

Recent advancements in have introduced several high-efficiency catalysts that bypass the need for harsh mineral acids[4]. The table below summarizes the quantitative performance of various catalytic systems specifically adapted for deactivated substrates.

Catalyst SystemLoadingSolventTempTimeYield (%)Key Mechanistic Advantage
HFIP SolventNoneRT1 h>94Strong H-bond donor, high polarity, recoverable[1].
DBSA 10 mol%H₂ORT5 h>85Micellar catalysis, concentrates hydrophobic substrates[5].
Phenol 20 mol%EtOH/H₂ORT3 h>80Mild organic acid, cheap, facilitates proton transfer[2].
Uncatalyzed N/AEtOHReflux>24 h<40Baseline; highlights the severe deactivation by chloro groups.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific in-process visual cues and analytical checkpoints that allow the researcher to confirm reaction progress without relying solely on arbitrary timers.

Workflow cluster_0 Protocol A: HFIP (Green Solvent) cluster_1 Protocol B: DBSA in Water Start Substrate Preparation Equimolar Benzil & Diamine StepA1 Dissolve in HFIP (Room Temp) Start->StepA1 StepB1 Suspend in H2O + 10 mol% DBSA (Room Temp) Start->StepB1 StepA2 Stir for 1-2 hours Monitor by TLC StepA1->StepA2 StepA3 Evaporate HFIP (Recover for reuse) StepA2->StepA3 Purification Recrystallization (Hot Ethanol) StepA3->Purification StepB2 Vigorous Stirring for 4-6 hours Monitor by TLC StepB1->StepB2 StepB3 Filter Precipitate Wash with H2O StepB2->StepB3 StepB3->Purification Validation Analytical Validation (NMR, MS, HPLC) Purification->Validation

Fig 2: Parallel experimental workflows for HFIP and DBSA-catalyzed quinoxaline synthesis.

Protocol A: Fluorinated Alcohol (HFIP) Mediated Synthesis

Hexafluoroisopropanol (HFIP) acts as both a solvent and a powerful hydrogen-bond donor (pKa ~9.3). Its low nucleophilicity and high polarity make it an ideal medium to activate the benzil carbonyls without causing side reactions[1].

Materials:

  • 3,5-Dichloro-1,2-phenylenediamine (1.0 mmol, 177.0 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • HFIP (2.0 mL)

Step-by-Step Procedure:

  • Initiation: In a 10 mL glass vial equipped with a magnetic stir bar, add the diamine and benzil.

  • Catalyst Addition: Add 2.0 mL of HFIP. Causality Check: The mixture will initially form a yellow suspension. The high polarity of HFIP will rapidly begin solvating the intermediates.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. As the mono-imine intermediate forms, the reaction mixture will briefly homogenize. Within 45–60 minutes, the highly hydrophobic 5,7-dichloro-2,3-diphenylquinoxaline will begin to precipitate as a microcrystalline solid. The sudden change in rheology (from a clear solution to a thick suspension) is your visual confirmation of successful cyclization.

  • TLC Verification: Spot the mixture against benzil on a silica gel TLC plate (Eluent: Hexane:EtOAc 8:2). Benzil is UV-active and stains strongly with KMnO₄. The product will appear as a highly fluorescent spot under 365 nm UV light with a higher Rf value than the diamine.

  • Isolation: Evaporate the HFIP under reduced pressure. Note: HFIP can be trapped and recycled up to five times without loss of catalytic activity[4].

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 5,7-dichloro-2,3-diphenylquinoxaline.

Protocol B: Surfactant-Type Brønsted Acid (DBSA) Catalysis in Water

Water is notoriously poor at dissolving hydrophobic organic molecules. However, p-dodecylbenzenesulfonic acid (DBSA) acts as a surfactant. Its hydrophobic tail forms micelles that encapsulate the benzil and diamine, drastically increasing their effective local concentration, while its sulfonic acid head group provides the necessary Brønsted acidity[5].

Materials:

  • 3,5-Dichloro-1,2-phenylenediamine (1.0 mmol, 177.0 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • DBSA (0.1 mmol, 32.6 mg, 10 mol%)

  • Deionized Water (5.0 mL)

Step-by-Step Procedure:

  • Micelle Formation: Add DBSA to 5.0 mL of deionized water and stir vigorously for 5 minutes. Self-Validation: The solution will become a foamy, opaque emulsion, confirming micelle formation.

  • Substrate Addition: Add the diamine and benzil to the aqueous micellar suspension.

  • Reaction Monitoring: Stir vigorously at room temperature for 4–6 hours. Causality Check: Because the reaction occurs entirely within the hydrophobic core of the micelles, high-speed stirring is required to maximize the mass transfer rate between the aqueous and micellar phases.

  • Visual Endpoint: As the reaction reaches completion, the physical state of the suspension will shift. The soapy emulsion will break down into a granular, easily filterable slurry as the highly crystalline quinoxaline product aggregates and crashes out of the micelles.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold deionized water (3 × 10 mL) to remove residual DBSA.

  • Purification: Recrystallize from hot ethanol.

Analytical Validation

To confirm the structural integrity of the 5,7-dichloro-2,3-diphenylquinoxaline, perform the following analyses:

  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ at m/z 351.0 (with the characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms).

  • ¹H NMR (CDCl₃, 400 MHz): The aromatic region (7.20–8.20 ppm) will display a complex multiplet for the 10 protons of the two phenyl rings. Crucially, the quinoxaline core will only show two distinct protons (at positions 6 and 8). Due to the meta-relationship of the chlorine atoms, these two protons will appear as two doublets with a small meta-coupling constant (J ≈ 2.0 Hz).

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature Source: Scientific & Academic Publishing (SAPUB) URL:[Link][2]

  • Product Class 15: Quinoxalines Source: Thieme Connect URL:[Link][3]

  • Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL:[Link][4]

  • Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water Source: Taylor & Francis Online URL:[Link][5]

Sources

Application

Application Note: Antimicrobial Activity Testing Protocols for 5,7-Dichloro-2,3-diphenylquinoxaline

Pharmacological Rationale & Structural Significance Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating potent broad-spectrum antimicrobial, antifungal, and anticancer properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Structural Significance

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating potent broad-spectrum antimicrobial, antifungal, and anticancer properties. The specific substitution pattern in 5,7-dichloro-2,3-diphenylquinoxaline leverages two critical structural modifications to maximize biological efficacy:

  • 2,3-Diphenyl Substitution : The addition of bulky phenyl rings significantly enhances the lipophilicity of the quinoxaline core. This facilitates passive diffusion through the thick peptidoglycan layer of Gram-positive bacteria and the complex lipopolysaccharide outer membrane of Gram-negative pathogens.

  • 5,7-Dichloro Substitution : Halogenation increases the electron-withdrawing capacity and metabolic stability of the molecule. Structure-activity relationship (SAR) studies indicate that such halogenated quinoxalines exhibit enhanced binding affinity to intracellular targets, specifically disrupting bacterial cell division by [1] and interfering with DNA supercoiling via[2].

This application note details field-proven, self-validating protocols for evaluating the antimicrobial efficacy of 5,7-dichloro-2,3-diphenylquinoxaline, ensuring rigorous adherence to standard microbiological guidelines.

Workflow A Compound Preparation (5,7-dichloro-2,3-diphenylquinoxaline) B Primary Screening (Agar Well Diffusion) A->B C MIC Determination (Broth Microdilution - CLSI M07) B->C D MBC Determination (Agar Plating) C->D E Time-Kill Kinetics (Bactericidal vs Bacteriostatic) C->E F Mechanistic Studies (e.g., FtsZ / DNA Gyrase Assays) D->F E->F

Figure 1: Sequential workflow for antimicrobial evaluation of quinoxaline derivatives.

Protocol I: Compound Preparation and Solubility Management

The Causality of Experimental Design: Highly lipophilic compounds like 5,7-dichloro-2,3-diphenylquinoxaline are practically insoluble in aqueous media. Dimethyl Sulfoxide (DMSO) is the universal solvent for such scaffolds; however, DMSO concentrations 2% (v/v) can permeabilize bacterial membranes, leading to synergistic toxicity and artificially low Minimum Inhibitory Concentration (MIC) values. Capping the final assay DMSO concentration at 1% ensures that the observed antimicrobial activity is solely attributable to the quinoxaline derivative.

Step-by-Step Methodology:

  • Stock Solution : Weigh exactly 10.24 mg of 5,7-dichloro-2,3-diphenylquinoxaline and dissolve in 1.0 mL of 100% molecular-grade DMSO to yield a master stock of 10,240 µg/mL. Vortex continuously until optically clear.

  • Working Aliquots : Store 100 µL aliquots at -20°C in amber vials to prevent photodegradation of the halogenated rings.

  • Media Dilution : Dilute the stock solution 1:40 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a top testing concentration of 256 µg/mL (containing 2.5% DMSO). When mixed 1:1 with the bacterial inoculum in the assay plate, the final top concentration will be 128 µg/mL with a safe DMSO concentration of 1.25% (subsequent dilutions will have exponentially less DMSO).

Protocol II: MIC Determination via Broth Microdilution

The Causality of Experimental Design: This protocol is grounded in the [3]. CAMHB is strictly utilized because it contains standardized physiological concentrations of calcium (Ca 2+ ) and magnesium (Mg 2+ ). These divalent cations are critical for stabilizing the bacterial outer membrane; testing in unadjusted media leads to erratic permeability and unrepeatable results. Furthermore, lipophilic compounds often precipitate out of solution over a 24-hour incubation, creating a cloudy suspension that visually mimics bacterial growth (a false positive for resistance). To create a self-validating system , we employ resazurin as a metabolic indicator. Active bacterial dehydrogenases reduce the blue resazurin to highly fluorescent pink resorufin, providing an objective colorimetric readout that bypasses optical interference from precipitated drug.

Step-by-Step Methodology:

  • Inoculum Preparation : Select 3-5 well-isolated colonies from an overnight agar plate of the target strain (e.g., Staphylococcus aureus ATCC 29213). Suspend in sterile 0.85% saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculum Dilution : Dilute the suspension 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Assay Assembly : In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working drug solution (256 µg/mL) to column 1. Perform two-fold serial dilutions by transferring 50 µL from column 1 across to column 10. Discard 50 µL from column 10.

  • Controls :

    • Column 11 (Growth Control): 50 µL CAMHB + 1% DMSO + 50 µL Inoculum.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

    • Positive Control Plate: Run a parallel plate using a standard antibiotic (e.g., Vancomycin or Ciprofloxacin) to validate strain susceptibility.

  • Inoculation & Incubation : Add 50 µL of the bacterial inoculum to columns 1-11. Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • Resazurin Readout : Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol III: Time-Kill Kinetics & Mechanism of Action

The Causality of Experimental Design: MIC only measures growth inhibition (bacteriostatic activity). To determine if 5,7-dichloro-2,3-diphenylquinoxaline actively kills the pathogen (bactericidal activity), Time-Kill Kinetics must be performed. This dynamic view of the drug-pathogen interaction reveals whether the compound exhibits concentration-dependent killing (requiring high peak doses) or time-dependent killing (requiring prolonged exposure above the MIC), which is critical for downstream in vivo dosing strategies.

Step-by-Step Methodology:

  • Prepare a standardized bacterial inoculum ( 5×105 CFU/mL) in 10 mL of CAMHB.

  • Introduce the quinoxaline derivative at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Incubate the flasks at 37°C with orbital shaking (150 rpm).

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and calculate the CFU/mL. A ≥3 -log 10​ decrease (99.9% reduction) from the initial inoculum defines bactericidal activity.

Mechanism Q 5,7-dichloro-2,3-diphenylquinoxaline Cell Bacterial Cell Penetration (Enhanced by lipophilic groups) Q->Cell FtsZ FtsZ Protein Polymerization Inhibition Cell->FtsZ Gyrase DNA Gyrase Inhibition Cell->Gyrase Div Arrest of Cell Division (Z-ring failure) FtsZ->Div DNA Inhibition of DNA Supercoiling Gyrase->DNA Death Bacterial Cell Death (Bactericidal Effect) Div->Death DNA->Death

Figure 2: Proposed dual-mechanism of action for halogenated diphenylquinoxalines.

Quantitative Data Presentation

Based on structural homology with previously evaluated [4], the following table summarizes the expected in vitro antimicrobial profile of 5,7-dichloro-2,3-diphenylquinoxaline. The compound is anticipated to show pronounced selectivity toward Gram-positive organisms due to the absence of the robust efflux pump systems typically found in Gram-negative bacteria like P. aeruginosa.

Bacterial StrainGram StainExpected MIC (µg/mL)Expected MBC (µg/mL)Clinical Phenotype
Staphylococcus aureus ATCC 29213Positive1.0 - 4.02.0 - 8.0Susceptible Standard
Staphylococcus aureus ATCC 33591Positive2.0 - 8.04.0 - 16.0MRSA
Enterococcus faecalis ATCC 51575Positive4.0 - 16.08.0 - 32.0VRE
Escherichia coli ATCC 25922Negative16.0 - 64.0> 64.0Susceptible Standard
Pseudomonas aeruginosa ATCC 27853Negative> 64.0> 128.0Intrinsic Resistance

References

  • Clinical and Laboratory Standards Institute (CLSI). "Modification of Antimicrobial Susceptibility Testing Methods." CLSI Guidelines & Blog. URL:[Link]

  • Sun, N., et al. "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines." Bioorganic & Medicinal Chemistry Letters (via PubMed Central). URL:[Link]

  • Ammar, Y. A., et al. "Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation." Arabian Journal of Chemistry. URL:[Link]

  • Padalino, G., et al. "Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms." Frontiers in Microbiology (via PubMed Central). URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of 5,7-Dichloro-2,3-diphenylquinoxaline into Advanced Heterocyclic Scaffolds

Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. Among privileged structures, the quinoxaline nucleus stands out due to its ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. Among privileged structures, the quinoxaline nucleus stands out due to its rigid, planar geometry and versatile electronic properties. This application note provides an in-depth, self-validating guide to synthesizing and functionalizing 5,7-dichloro-2,3-diphenylquinoxaline . By leveraging the orthogonal reactivity of its di-chlorinated benzenoid ring, researchers can systematically construct complex, multi-targeted drug candidates and novel organic materials.

Rationale and Biological Significance

The quinoxaline scaffold is recognized as a highly promising nucleus in drug discovery, particularly in the development of targeted anticancer and antimicrobial therapies[1]. Its bioisosteric relationship to quinoline and naphthalene allows it to effectively circumvent established bacterial resistance mechanisms[2].

From a mechanistic standpoint, the planar nature of the quinoxaline core facilitates strong DNA intercalation, which is a critical step in triggering DNA-dependent apoptotic pathways in tumor cells[3]. Furthermore, appropriately functionalized quinoxalines act as potent inhibitors of receptor tyrosine kinases (e.g., VEGFR-2), effectively shutting down the PI3K/AKT survival pathways in resistant cancer cell lines[3].

The specific intermediate, 5,7-dichloro-2,3-diphenylquinoxaline, is highly valued because the two chlorine atoms provide essential handles for transition-metal-catalyzed cross-coupling. The electronic and steric differentiation between the C5 and C7 positions allows for highly controlled, site-selective functionalization, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries[4].

Synthesis of the Core Scaffold

Mechanistic Causality

While symmetric quinoxalines are typically synthesized via the simple condensation of 1,2-diamines with 1,2-dicarbonyls, achieving a specific 5,7-dichloro substitution pattern directly from substituted diamines often results in intractable mixtures of regioisomers. To bypass this, a deoxygenative chlorination strategy is employed.

Starting from 2,3-diphenylquinoxaline 1,4-dioxide, the addition of phosphoryl chloride (POCl 3​ ) serves a dual purpose: it acts as a potent electrophile to activate the N-oxide oxygen atoms, and it provides the chloride nucleophiles necessary for the substitution. The activated N-oxide groups become excellent leaving groups, driving a thermodynamically favorable cascade of nucleophilic aromatic substitutions that cleanly yields the 5,7-dichloro derivative[5].

Protocol 1: Deoxygenative Chlorination

Self-Validation Checkpoint: The progression of this reaction is marked by a distinct color change and the dissolution of the starting material. Complete consumption of the highly polar N-oxide is easily monitored via TLC.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl 2​ ) to exclude ambient moisture.

  • Reagent Addition: Add 2,3-diphenylquinoxaline 1,4-dioxide (10.0 mmol) to the flask. Slowly add phosphoryl chloride (POCl 3​ , 30.0 mL) in a well-ventilated fume hood. Caution: POCl 3​ is highly corrosive and reacts violently with water.

  • Reaction: Heat the mixture to gentle reflux (approx. 105 °C) under an argon atmosphere for 4–6 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to hydrolyze the excess POCl 3​ .

  • Isolation: Neutralize the aqueous suspension with a cold 20% aqueous NaOH solution until the pH reaches 7.0–7.5. A precipitate will form[5].

  • Purification: Filter the crude solid under vacuum, wash extensively with cold deionized water, and dry under a high vacuum. Recrystallize the product from hot ethanol (treated with Norite/activated charcoal) to yield 5,7-dichloro-2,3-diphenylquinoxaline as a crystalline solid.

Scaffold Functionalization via Cross-Coupling

Mechanistic Causality

The functionalization of 5,7-dichloro-2,3-diphenylquinoxaline relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling. The regioselectivity of the initial oxidative addition of Pd(0) is dictated by the electronic deficiency of the C-Cl bonds and local steric hindrance. The C7 position is generally less sterically encumbered than the C5 position (which is adjacent to the pyrazine ring junction and the bulky phenyl groups at C2/C3). By strictly controlling the stoichiometry of the boronic acid and utilizing a mild base, researchers can achieve precise mono-arylation at the C7 position[4].

To achieve exhaustive di-functionalization, the activation energy barrier of the second, more electron-rich mono-coupled intermediate must be overcome. This requires elevated temperatures, an excess of the coupling partner, and a stronger base system in a biphasic solvent (e.g., Toluene/H 2​ O)[6].

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Self-Validation Checkpoint: The use of degassed solvents is critical. Failure to rigorously deoxygenate the system will result in the rapid oxidation of the Pd(0) catalyst, evidenced by the precipitation of palladium black and stalled conversion.

  • Preparation: In an oven-dried Schlenk tube, combine 5,7-dichloro-2,3-diphenylquinoxaline (1.0 mmol), the desired arylboronic acid (1.05 mmol for mono-coupling; 2.5 mmol for di-coupling), and K 2​ CO 3​ (2.0 mmol for mono; 4.0 mmol for di-coupling)[6].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 mmol, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL). Seal the tube and purge with argon for 10 minutes using standard Schlenk techniques.

  • Execution: Heat the reaction mixture to 90 °C for mono-coupling (or 120 °C for exhaustive di-coupling) and stir for 8–12 hours[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target functionalized heterocycle.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the functionalization of the dichloroquinoxaline scaffold based on electronic control[4],[6].

Coupling TypeEquivalents of Boronic AcidCatalyst SystemBase / SolventTemp / TimeExpected YieldRegioselectivity
Mono-arylation (Electron-rich Ar) 1.05 eq5 mol% Pd(PPh 3​ ) 4​ K 2​ CO 3​ / Dioxane-H 2​ O90 °C / 8 h75 - 85%High (C7 preference)
Mono-arylation (Electron-poor Ar) 1.30 eq5 mol% Pd(PPh 3​ ) 4​ K 3​ PO 4​ / THF90 °C / 12 h60 - 70%Moderate
Di-arylation (Exhaustive) 2.50 eq5 - 10 mol% Pd(PPh 3​ ) 4​ K 2​ CO 3​ / Toluene-H 2​ O120 °C / 18 h80 - 95%N/A (Complete)

Visualizations

Workflow A 2,3-Diphenylquinoxaline 1,4-dioxide B Deoxygenative Chlorination (POCl3, Reflux) A->B C 5,7-Dichloro-2,3-diphenylquinoxaline (Core Scaffold) B->C D Regioselective Suzuki Coupling (1.0 eq Boronic Acid, Pd cat.) C->D F Exhaustive Cross-Coupling (Excess Boronic Acid, High Temp) C->F E Mono-functionalized Quinoxaline D->E E->F G Di-functionalized Complex Heterocycle F->G

Fig 1. Synthetic workflow for the preparation and functionalization of the quinoxaline scaffold.

Pathway Q Quinoxaline Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Q->RTK Inhibits DNA DNA Intercalation / Damage Q->DNA Induces PI3K PI3K / AKT Pathway RTK->PI3K Blocks APO Apoptosis Induction PI3K->APO Promotes PROLIF Tumor Proliferation PI3K->PROLIF Halts DNA->APO Triggers

Fig 2. Mechanism of action of quinoxaline derivatives targeting RTKs and inducing apoptosis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5,7-Dichloro-2,3-diphenylquinoxaline

Welcome to the Application Scientist Support Portal. This guide provides an in-depth, mechanistic approach to isolating and purifying 5,7-Dichloro-2,3-diphenylquinoxaline (CAS: 5227-63-4) from crude condensation reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides an in-depth, mechanistic approach to isolating and purifying 5,7-Dichloro-2,3-diphenylquinoxaline (CAS: 5227-63-4) from crude condensation reaction mixtures.

The synthesis of highly substituted quinoxalines is typically achieved through the condensation of an o-phenylenediamine (in this case, 3,5-dichloro-1,2-phenylenediamine) with a 1,2-dicarbonyl compound like benzil, often under reflux in glacial acetic acid or ethanol[1][2]. While the reaction is robust, the resulting mixture contains unreacted starting materials, solvent residues, and potential side products that require precise isolation techniques[3].

Core Purification Workflows

The purification strategy depends heavily on the purity of the crude precipitate. Below are the validated, step-by-step protocols for isolating the target compound.

Protocol A: Primary Isolation and Recrystallization (Standard Method)

This method exploits the steep solubility curve of halogenated quinoxalines in alcoholic solvents and is the preferred method for reactions that proceed cleanly[1][3].

Step-by-Step Methodology:

  • Quenching: Once the condensation reaction is complete (verified by TLC), allow the reaction mixture (typically in acetic acid or ethanol) to cool to 50°C.

  • Precipitation: Pour the mixture slowly into a vigorously stirred beaker of ice-cold distilled water (approx. 5–10 volumes of water per volume of reaction solvent). Causality: The sudden increase in solvent polarity forces the highly lipophilic 5,7-dichloro-2,3-diphenylquinoxaline out of solution, while unreacted diamine and acidic/alcoholic solvents remain miscible[1].

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove residual acetic acid.

  • Trituration (Optional but Recommended): Wash the solid with a small volume of ice-cold hexane. Causality: Hexane removes non-polar unreacted benzil without dissolving the target quinoxaline.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling ethanol dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes. Filter the resulting needle-like crystals and dry under high vacuum.

Protocol B: Silica Gel Column Chromatography (Rescue Method)

If the reaction yields a complex mixture or "tars" (often due to oxidative side reactions of the diamine), recrystallization will fail.

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude sticky mass in a minimum amount of dichloromethane (DCM) and dry-load it onto silica gel. Evaporate the DCM completely.

  • Column Preparation: Pack a column with 230–400 mesh silica gel using Hexane.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5 and increasing to 80:20).

  • Fraction Collection: 5,7-Dichloro-2,3-diphenylquinoxaline is highly conjugated and will elute as a strongly UV-active band. Self-Validation: Spot fractions on a TLC plate; the target compound typically exhibits an Rf​ of ~0.6–0.7 in 8:2 Hexane:EtOAc.

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (in Acetic Acid/Ethanol) Quench Quench in Ice-Cold Water Start->Quench Precipitate product Filter Vacuum Filtration & Water Wash Quench->Filter Isolate crude solid Assess TLC Assessment (Hexane:EtOAc) Filter->Assess Check purity Recryst Recrystallization (Hot Ethanol) Assess->Recryst Minor impurities (e.g., traces of benzil) Chroma Column Chromatography (Silica Gel) Assess->Chroma Major impurities/ Tar formation Pure Pure 5,7-Dichloro-2,3- diphenylquinoxaline Recryst->Pure High yield, >98% purity Chroma->Pure Fraction pooling & evaporation

Workflow for the isolation and purification of 5,7-dichloro-2,3-diphenylquinoxaline.

Quantitative Data & Reference Tables

Table 1: Solvent Selection Matrix for Recrystallization

Choosing the correct solvent is critical to prevent product loss. The data below synthesizes expected solubility behaviors for highly substituted diphenylquinoxalines[1][2][3].

SolventSolubility at 20°CSolubility at BoilingSuitabilityMechanistic Rationale
Ethanol (95%) Very LowHighOptimal Steep temperature-solubility gradient; yields high-purity crystals.
Glacial Acetic Acid ModerateVery HighFairGood for highly impure batches, but difficult to dry completely.
Hexane Very LowLowPoor (Anti-solvent)Used for washing lipophilic impurities (like benzil) from the crude.
Dichloromethane HighHighPoorNo temperature gradient; compound will not crystallize.
Table 2: TLC Profiling (Standardized in 8:2 Hexane:Ethyl Acetate)

Use this self-validating data to monitor the purification progress.

CompoundExpected Rf​ ValueUV Activity (254 nm)Visual Appearance (Iodine Stain)
Benzil (Starting Material)~0.80StrongFaint Yellow/Brown
5,7-Dichloro-2,3-diphenylquinoxaline ~0.65 Very Strong Dark Brown
3,5-Dichloro-1,2-phenylenediamine~0.20ModerateDark Brown (Oxidizes easily)

Troubleshooting & FAQs

Q: When I pour the reaction mixture into ice water, my product forms a sticky, oily mass instead of a filterable solid. How do I fix this? A: This "oiling out" occurs when the crude product contains a high concentration of unreacted benzil or trapped solvent (like acetic acid), which depresses the melting point of the mixture. Fix: Do not attempt to filter the oil. Instead, decant the water, dissolve the oily mass in a minimal amount of dichloromethane, wash with saturated aqueous sodium bicarbonate (to neutralize acetic acid), dry over Na2​SO4​ , and evaporate. Triturate the resulting residue with ice-cold hexane to extract the benzil, which will leave the quinoxaline as a filterable powder.

Q: My recrystallization in ethanol is failing; the product separates as a liquid phase (oils out) as the solution cools. A: Oiling out during recrystallization means the compound is reaching its saturation point at a temperature higher than its melting point in that specific solvent mixture. Fix: Reheat the mixture until it is completely homogeneous. Add 5–10% by volume of a slightly better solvent (such as ethyl acetate) to lower the saturation temperature, then allow it to cool very slowly to room temperature before applying an ice bath.

Q: How can I ensure complete removal of unreacted 3,5-dichloro-1,2-phenylenediamine? A: Unreacted diamines are prone to oxidation, turning the product dark. Because the diamine is weakly basic, washing the crude organic extract (if using a liquid-liquid workup) with 1M HCl will protonate the diamine and pull it into the aqueous layer. The fully formed quinoxaline ring is significantly less basic and will remain in the organic phase.

Q: Is it possible to purify this compound using green chemistry principles without halogenated solvents? A: Yes. Recent methodologies emphasize solvent-free or aqueous-based syntheses[4][5]. For purification, you can entirely bypass dichloromethane by utilizing the precipitation method (Protocol A) followed by recrystallization in strictly bio-renewable ethanol.

References

  • An Efficient Solid Acid Promoted Synthesis of Quinoxaline Derivatives at Room Temperature Academia.edu. URL: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES TSI Journals. URL: [Link]

Sources

Optimization

Optimizing temperature conditions for 5,7-dichloro-2,3-diphenylquinoxaline condensation

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the condensation of 5,7-dichloro-2,3-diphenylquinoxaline. The following question-and-answer-based guide provides field-proven insights into optimizing temperature conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing the 5,7-dichloro-2,3-diphenylquinoxaline core?

The most common and established method for synthesizing the quinoxaline scaffold is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1] For the target molecule, 5,7-dichloro-2,3-diphenylquinoxaline, this involves the reaction of 3,5-dichloro-o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione). Many literature procedures describe the synthesis of the isomeric 6,7-dichloro-2,3-diphenylquinoxaline, which is prepared from 4,5-dichloro-o-phenylenediamine; the underlying chemical principles and optimization strategies are directly transferable.[2][3]

The reaction proceeds via a double nucleophilic attack of the diamine's amino groups on the dicarbonyl carbons of benzil, followed by cyclization and dehydration to form the stable aromatic pyrazine ring.

cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-dichloro-o-phenylenediamine 3,5-dichloro-o-phenylenediamine Condensation & Cyclization Condensation & Cyclization 3,5-dichloro-o-phenylenediamine->Condensation & Cyclization Benzil Benzil Benzil->Condensation & Cyclization 5,7-dichloro-2,3-diphenylquinoxaline 5,7-dichloro-2,3-diphenylquinoxaline Condensation & Cyclization->5,7-dichloro-2,3-diphenylquinoxaline

Caption: General synthesis pathway for 5,7-dichloro-2,3-diphenylquinoxaline.

Q2: My reaction is resulting in a low yield. How does temperature play a role?

Low yield is a frequent issue that can often be traced back to suboptimal reaction temperature.[4] Temperature directly influences reaction kinetics, but the relationship is not always linear with respect to the desired product.

  • Insufficient Temperature: The reaction may be too slow or may not reach completion if the temperature is too low, especially without an effective catalyst.[5] This results in unreacted starting materials and consequently, a low yield. A modest increase in temperature, for example from room temperature to 40-70°C, can often provide the necessary activation energy to significantly improve reaction rates and yields.[6]

  • Excessive Temperature: While higher temperatures increase the overall reaction rate, they can be detrimental. Traditional methods often require high temperatures and strong acids, which can lead to the degradation of starting materials or the final product.[7] Furthermore, high temperatures can promote the formation of undesired side products, consuming reactants and lowering the yield of the target quinoxaline.[1]

Q3: I am observing significant side product formation. How can I use temperature to achieve a cleaner reaction?

The formation of impurities is a classic sign that the reaction conditions, particularly temperature, are not optimized for selectivity.

  • Optimize Reaction Temperature: High temperatures can accelerate various side reactions.[1] A systematic approach is to first attempt the reaction at a lower temperature. Many modern protocols, especially those employing a catalyst, can achieve high yields at room temperature, which minimizes side product formation.[1][8]

  • Consider Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically controlled product, which is formed fastest. At higher temperatures, the thermodynamically more stable product may be favored. If you are forming an undesired but stable isomer or byproduct, lowering the temperature could improve selectivity for your desired compound.[4]

Q4: Are there alternatives to conventional heating that offer better temperature control and outcomes?

Yes, microwave-assisted synthesis has emerged as a powerful technique for quinoxaline synthesis, offering significant advantages over traditional oil baths or heating mantles.[9][10]

  • Rapid & Efficient Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This drastically reduces reaction times from hours to mere minutes.[9][11]

  • Improved Yields and Purity: The short reaction times at optimized microwave temperatures often minimize the formation of degradation products and side reactions, leading to higher yields and cleaner product profiles.[9][12] For instance, some microwave-assisted quinoxaline syntheses can be completed in 2-3 minutes at 50°C.[13]

  • Greener Chemistry: Microwave reactions often require less solvent or can even be performed under solvent-free conditions, aligning with green chemistry principles.[5][12][14]

Troubleshooting Guides

Guide 1: Low or No Product Yield

If you are experiencing low yields, the following workflow can help diagnose and resolve the issue, with a focus on thermal conditions.

start Low Yield Observed check_reagents 1. Verify Reagent Purity (o-phenylenediamine can oxidize) start->check_reagents check_stoichiometry 2. Confirm Stoichiometry (Equimolar amounts are typical) check_reagents->check_stoichiometry temp_optimization 3. Optimize Temperature check_stoichiometry->temp_optimization increase_temp Gradually increase temperature (e.g., from RT to 60°C, then to reflux) temp_optimization->increase_temp Reaction incomplete? decrease_temp If side products increase, decrease temperature temp_optimization->decrease_temp Impurities forming? add_catalyst 4. Introduce a Catalyst (Allows for lower temp & better yield) increase_temp->add_catalyst decrease_temp->add_catalyst consider_microwave 5. Switch to Microwave Synthesis (For rapid, high-yield reactions) add_catalyst->consider_microwave success Yield Improved consider_microwave->success

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5,7-Dichloro-2,3-diphenylquinoxaline Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the cyclocondensation of 3,5-dichloro-1,2-phenylenediamine and benzil.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the cyclocondensation of 3,5-dichloro-1,2-phenylenediamine and benzil. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind common side reactions—such as diamine oxidation, mono-imine stalling, and benzil degradation—and provide self-validating protocols to ensure high-fidelity synthesis.

Quantitative Diagnostics & Troubleshooting Matrix

Before adjusting your experimental parameters, match your analytical data against this diagnostic matrix to identify the precise root cause of your yield loss.

SymptomQuantitative Analytical IndicatorRoot CauseCorrective Action
Dark brown/black crude mixture Broad UV-Vis absorption > 450 nm; MS peaks > 500 m/zAerobic oxidation of the diamine into phenazines/tarsDegas solvents (O₂ < 1 ppm); protect from light; run under N₂.
Stalled reaction; low yield LC-MS shows dominant peak at m/z 370 [M+H]⁺Incomplete cyclization (stalled at mono-imine intermediate)Add 20 mol% CSA or 1.0 equiv glacial acetic acid; reflux.
Unreacted diamine; water-soluble byproduct Isolation of m/z 227[M-H]⁻ in aqueous washBenzilic acid rearrangement of benzilEliminate strong bases; maintain pH 4–7 during condensation.

Deep-Dive FAQs: Mechanistic Insights & Solutions

Q1: My reaction mixture rapidly turns into a dark, insoluble tar instead of yielding a clean product. Why is this happening, and how do I prevent it? Causality & Mechanism: o-Phenylenediamines are highly electron-rich and oxidatively sensitive. In the presence of atmospheric oxygen, light, or elevated temperatures, they undergo rapid aerobic oxidation to form reactive radical intermediates. These intermediates dimerize into 2,3-diaminophenazines or polymerize into complex, insoluble dark tars[1]. While the presence of two electron-withdrawing chlorine atoms in 3,5-dichloro-1,2-phenylenediamine slightly dampens this relative to the unsubstituted diamine, oxidative degradation remains a primary yield-killer. Actionable Solution: Execute the reaction under a strict inert atmosphere (N₂ or Argon). Degas your solvents (preferably ethanol or a toluene/ethanol blend) via sparging for at least 15 minutes prior to use. Shield the reaction flask from direct light using aluminum foil.

Q2: LC-MS analysis of my crude mixture shows a dominant peak at m/z 370. Why is the reaction stalling before forming the quinoxaline? Causality & Mechanism: The synthesis of 5,7-dichloro-2,3-diphenylquinoxaline is a two-step cascade. The first step is an intermolecular nucleophilic attack forming a mono-imine intermediate (MW ~369 g/mol ). This step is kinetically fast. However, the second step—an intramolecular cyclization requiring the expulsion of a second water molecule—can be kinetically sluggish if the second carbonyl is not sufficiently electrophilic. Without acid activation, or in the presence of excess water, the reaction stalls at the mono-imine[2]. Actionable Solution: Introduce a mild Brønsted acid or Lewis acid catalyst. Camphorsulfonic acid (CSA) at 20 mol% or glacial acetic acid are highly effective at protonating the benzil carbonyl, increasing its electrophilicity and driving the cyclization forward[3].

Q3: I attempted to use a basic catalyst to drive the condensation, but my benzil was consumed without forming the product. I isolated a water-soluble byproduct (m/z 227). What went wrong? Causality & Mechanism: Benzil is a 1,2-diketone. When subjected to strong bases (e.g., KOH, NaOH, or even excess triethylamine at high temperatures), it undergoes the classic Benzilic Acid Rearrangement. The hydroxide ion attacks one of the carbonyl groups, triggering a 1,2-phenyl shift that collapses the diketone into benzilic acid (MW ~228 g/mol )[4]. This irreversible side reaction permanently depletes your electrophile. Actionable Solution: Never use strong bases for this specific cyclocondensation. Strictly adhere to neutral or mildly acidic conditions to preserve the integrity of the 1,2-diketone moiety.

Reaction Pathway & Side-Reaction Mapping

The following diagram maps the kinetic pathways of the synthesis, highlighting the critical divergence points where side reactions occur.

QuinoxalineSynthesis Start 3,5-dichloro-1,2-phenylenediamine + Benzil MonoImine Mono-imine Intermediate (m/z 370 [M+H]+) Start->MonoImine Condensation (Mild Acid/Neutral) Oxidation Polymeric Tars / Phenazines Oxidation Side-Product Start->Oxidation O2 / Light / Heat (Diamine Oxidation) Rearrangement Benzilic Acid Rearrangement Side-Product Start->Rearrangement Strong Base (KOH/NaOH) MonoImine->Start Hydrolysis (Excess H2O) Target 5,7-dichloro-2,3-diphenylquinoxaline Target Product (m/z 352 [M+H]+) MonoImine->Target Cyclization & Dehydration (-H2O)

Reaction pathway of 5,7-dichloro-2,3-diphenylquinoxaline synthesis and major side reactions.

Validated Experimental Protocol: Acid-Catalyzed Condensation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation & Degassing

  • Add 10 mL of absolute ethanol to a 25 mL round-bottom flask.

  • Sparge the solvent with N₂ gas for 15 minutes to displace dissolved oxygen.

  • Wrap the flask in aluminum foil to prevent photo-oxidation.

Step 2: Reagent Charging

  • Under a continuous N₂ stream, add 1.0 mmol (210 mg) of benzil and 1.0 mmol (177 mg) of 3,5-dichloro-1,2-phenylenediamine.

  • Add 20 mol% (46 mg) of Camphorsulfonic acid (CSA) as the cyclization activator.

Step 3: Catalysis & Heating

  • Attach a reflux condenser and heat the mixture to 70°C for 2–4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). The disappearance of the UV-active benzil spot (UV 254 nm) and the emergence of a bright blue fluorescent product spot indicates successful cyclization. If a spot persists at Rf ~0.4 (mono-imine), add an additional 5 mol% CSA and reflux for 1 more hour.

Step 4: Isolation & Purification

  • Cool the mixture to 0°C in an ice bath. The target quinoxaline will precipitate as a crystalline solid.

  • Filter the solid cold and wash with 2 x 5 mL of ice-cold ethanol to remove any trace phenazine impurities.

  • Self-Validation Checkpoint: Perform LC-MS on the dried solid. You must observe a clean peak at m/z 352[M+H]⁺ with the characteristic isotopic pattern of a dichloro-compound (approx. 9:6:1 ratio for M : M+2 : M+4).

References[2] Synthesis of 2,3-Diphenylquinoxaline | PDF | Chemical Reactions - Scribd

Source: scribd.com URL:[Link][3] Efficient Synthesis of Quinoxaline Derivatives Using Camforsulfonic Acid As An Organocatalyst - IJRAR.org Source: ijrar.org URL:[Link][1] Efficient Electrocatalytic Oxidation of o-Phenylenediamine to 2,3-Diaminophenazine on Nitrogen-Doped Graphene for Low-Voltage Hydrogen Production | The Journal of Physical Chemistry Letters - ACS Publications Source: acs.org URL:[Link][4] Aza-Riley Oxidation of Ugi-Azide and Ugi-3CR Products toward Vicinal Tricarbonyl Amides: Two-Step MCR-Oxidation Methodology Accessing Functionalized α,β-Diketoamides and α,β-Diketotetrazoles - PMC Source: nih.gov URL:[Link]

Sources

Optimization

Catalyst recovery in the synthesis of 5,7-dichloro-2,3-diphenylquinoxaline

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 5,7-dichloro-2,3-diphenylquinoxaline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 5,7-dichloro-2,3-diphenylquinoxaline .

Because the two electron-withdrawing chlorine atoms on the 3,5-dichloro-1,2-phenylenediamine ring significantly reduce the nucleophilicity of the amine groups, this specific double-imine condensation requires robust catalytic activation of the benzil carbonyls. Heterogeneous solid acids like Sulfated Polyborate (SPB)[1] or metal-organic complexes like Zn[(L)proline][2] are preferred to drive the reaction while allowing for sustainable, multi-cycle catalyst recovery.

Standard Operating Procedure: Synthesis & Catalyst Recovery

This step-by-step methodology utilizes a heterogeneous catalyst (e.g., SPB or Magnetic Nanoparticles) to ensure high yield and efficient recovery.

Step 1: Reaction Assembly

  • Action: Combine 1.0 mmol of 3,5-dichloro-1,2-phenylenediamine and 1.0 mmol of benzil in a round-bottom flask. Add 10 wt% of the heterogeneous catalyst (e.g., SPB).

  • Causality: Maintaining a strict 1:1 stoichiometry prevents the accumulation of unreacted starting materials. Excess reagents tend to polymerize under acidic conditions, poisoning the catalyst pores and drastically reducing the efficiency of subsequent recovery cycles.

Step 2: Condensation Reaction

  • Action: Run the reaction under solvent-free conditions at 100 °C for 30–45 minutes. Alternatively, the reaction can be performed in ethanol under ultrasound irradiation to accelerate the kinetics[3].

  • Causality: Solvent-free heating increases the effective collision frequency of the reactants, overcoming the inherently low nucleophilicity of the dichloro-substituted diamine.

Step 3: Quenching & Phase Separation

  • Action: Upon reaction completion (monitored via TLC), cool the mixture to 60 °C and add 10 mL of hot ethanol to the flask. Stir vigorously for 2 minutes.

  • Causality: The target product, 5,7-dichloro-2,3-diphenylquinoxaline, is highly soluble in hot ethanol, whereas the polymeric or inorganic catalyst network remains completely insoluble. This differential solubility is the thermodynamic basis for phase separation.

  • Self-Validation Checkpoint: The supernatant must be completely transparent (though colored). Any turbidity indicates incomplete product dissolution, which will artificially inflate the recovered catalyst mass and cause yield loss.

Step 4: Catalyst Recovery

  • Action: For SPB: Perform a hot vacuum filtration using a sintered glass crucible. For Magnetic Nanoparticles (MNPs): Apply an external neodymium magnet (0.5 Tesla) to the flask wall for 2 minutes and decant the liquid.

  • Causality: Hot separation prevents the quinoxaline product from crystallizing prematurely and co-precipitating with the solid catalyst bed.

Step 5: Washing & Regeneration

  • Action: Wash the retained catalyst twice with 5 mL of hot ethanol, followed by 5 mL of ethyl acetate. Dry in a vacuum oven at 80 °C for 2 hours.

  • Causality: Ethanol removes polar organic residues, while ethyl acetate clears any non-polar oligomeric byproducts. Drying at 80 °C removes solvent molecules from the active acidic sites without causing thermal degradation of the catalyst framework.

Step 6: Product Isolation

  • Action: Allow the filtrate to cool to room temperature, then transfer to an ice bath to crystallize the 5,7-dichloro-2,3-diphenylquinoxaline. Filter, dry, and verify the melting point.

Recovery Workflow Diagram

G R1 3,5-Dichloro-1,2-phenylenediamine + Benzil Rxn Condensation Reaction (100°C, Solvent-Free or EtOH) R1->Rxn Cat Heterogeneous Catalyst (SPB or MNPs) Cat->Rxn Cool Addition of Hot Ethanol (Product Dissolution) Rxn->Cool Sep Phase Separation (Hot Filtration / Magnetic Decantation) Cool->Sep Prod 5,7-Dichloro-2,3-diphenylquinoxaline (Crystallization from Filtrate) Sep->Prod Liquid Phase Rec Catalyst Recovery (Solid Residue Retention) Sep->Rec Solid Phase Wash Washing (EtOH/EtOAc) & Vacuum Drying (80°C) Rec->Wash Wash->Cat Recycled Catalyst

Workflow of 5,7-dichloro-2,3-diphenylquinoxaline synthesis and iterative catalyst recovery.

Troubleshooting Guide & FAQs

Q: Why does the yield of 5,7-dichloro-2,3-diphenylquinoxaline drop significantly after the third catalyst recovery cycle? A:

  • Causality: This is typically caused by active site deactivation rather than mechanical loss. For solid acids like SPB, ambient moisture can cause hydrolysis of the polyborate network[1]. For porous catalysts like Zn[(L)proline], unreacted benzil or diamine can polymerize and block the mesopores[2].

  • Solution: Ensure the recovered catalyst is washed with a dual-solvent system (hot ethanol followed by ethyl acetate) to remove both polar and non-polar residues. Always dry the catalyst in a vacuum oven at 80 °C immediately after washing to prevent moisture degradation.

Q: During the recovery of magnetic nanoparticles (MNPs), the particles are agglomerating and losing their magnetic susceptibility. How can I resolve this? A:

  • Causality: Agglomeration occurs when the stabilizing surface solvation layer is stripped away during harsh washing, leading to high magnetic dipole-dipole interactions between the bare nanoparticles.

  • Solution: Avoid washing MNPs with pure non-polar solvents like hexane. Use a mild ethanol wash and sonicate the recovered catalyst for 30 seconds in the reaction solvent (e.g., fresh ethanol) before initiating the next synthesis cycle. This re-establishes the solvation shell and disperses the active sites.

Q: The isolated 5,7-dichloro-2,3-diphenylquinoxaline has a greyish tint instead of the expected yellow/white crystalline appearance. Is this catalyst leaching? A:

  • Causality: Yes. A grey or brown tint in the final quinoxaline product usually indicates leaching of the metal support or carbonaceous degradation of the catalyst[3].

  • Solution: This happens if the condensation reaction exceeds 120 °C or if the phase separation was performed cold, causing the product to crash out alongside catalyst fines. Always perform the filtration while the ethanol is hot (>60 °C). To salvage the current batch, dissolve the product in hot ethyl acetate and pass it through a short pad of Celite before recrystallization.

Q: Can I use a homogeneous catalyst and still recover it? A:

  • Causality: Acid-free, metal-free homogeneous systems like NH4Cl-CH3OH are highly efficient for quinoxaline synthesis[4]. However, recovery is fundamentally different.

  • Solution: Because the system is homogeneous, recovery relies on solvent evaporation and differential crystallization rather than filtration. It is generally less sustainable for multi-cycle scale-up compared to heterogeneous supports.

Catalyst Performance & Recovery Metrics

The following table summarizes the quantitative data for various catalytic systems used in quinoxaline synthesis, comparing their recovery methodologies and lifecycle durability.

Catalyst SystemRecovery MethodologyInitial Yield (%)Yield at Cycle 5 (%)Primary Deactivation Risk
Sulfated Polyborate (SPB) Hot Vacuum Filtration98%90%Moisture-induced hydrolysis[1]
Fe3O4@SiO2-SO3H (MNPs) Magnetic Decantation96%92%Nanoparticle agglomeration
Zn[(L)proline] Filtration95%85%Pore blockage by oligomers[2]
NH4Cl-CH3OH System Solvent Evaporation95%N/AHomogeneous system (Not easily recycled)[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5,7-Dichloro-2,3-diphenylquinoxaline and its Analogs in Anticancer Research

Abstract The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, particularly in oncology.[1] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, particularly in oncology.[1] This guide provides an in-depth comparison of 5,7-Dichloro-2,3-diphenylquinoxaline , a promising but under-investigated derivative, with its parent compound and key structural analogs. We will dissect the influence of substituent patterns on synthetic strategy and, most critically, on anticancer activity. While direct experimental data for the 5,7-dichloro isomer is not yet prevalent in public literature, we will leverage established structure-activity relationship (SAR) principles and data from its close isomers to build a predictive framework for its potential as a therapeutic agent. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and rationalize the design of next-generation quinoxaline-based therapeutics.

Introduction: The Quinoxaline Core in Modern Drug Discovery

Quinoxaline, a fused bicyclic system of benzene and pyrazine, represents a cornerstone in the development of targeted therapeutics.[1] Its planar, aromatic structure is an ideal platform for molecular recognition, capable of intercalating with DNA or fitting into the active sites of enzymes.[1] Consequently, quinoxaline derivatives have been successfully developed as kinase inhibitors, DNA-targeting agents, and modulators of apoptosis.[1][2]

The 2,3-diphenylquinoxaline framework serves as a common starting point for derivatization. The phenyl groups at the 2 and 3 positions contribute to the molecule's lipophilicity and can be functionalized to fine-tune activity. However, the true potential for optimization often lies in the substitution on the benzo ring. Halogenation, in particular, is a classic medicinal chemistry strategy to enhance potency. The introduction of electron-withdrawing groups like chlorine can alter the molecule's electronic distribution, improve its metabolic stability, and increase its affinity for biological targets.[2] This guide focuses on the specific placement of two chlorine atoms at the 5 and 7 positions, comparing this substitution pattern to the unsubstituted parent and the isomeric 6,7-dichloro derivative.

The Target Compound: 5,7-Dichloro-2,3-diphenylquinoxaline

The core compound of this guide, 5,7-dichloro-2,3-diphenylquinoxaline, is a molecule of significant interest. Based on established SAR principles, the presence of two strongly electron-withdrawing chlorine atoms is predicted to render it a potent cytotoxic agent.[3] The substitution at the 5 and 7 positions can influence the electronic environment of the pyrazine nitrogens, potentially enhancing interactions with target proteins like kinases or tubulin.[3]

While extensive biological data for this specific isomer is scarce, its synthesis is highly feasible via established chemical pathways. The primary route involves the acid-catalyzed condensation of 3,5-dichlorobenzene-1,2-diamine with benzil (1,2-diphenylethane-1,2-dione). The availability of the diamine precursor is the critical step for its synthesis.[4]

Comparative Analysis: Structure, Synthesis, and Biological Activity

To understand the potential of 5,7-dichloro-2,3-diphenylquinoxaline, we will compare it against three logically chosen compounds:

  • 2,3-Diphenylquinoxaline: The unsubstituted parent compound, providing a baseline for activity.

  • 6,7-Dichloro-2,3-diphenylquinoxaline: A direct isomer, allowing for the evaluation of the positional effects of the chlorine atoms.

  • 6,7-Dimethoxy-2,3-diphenylquinoxaline: A conceptual analog with electron-donating groups (EDGs), highlighting the importance of electronic effects on the benzo ring.

Data Summary Table
CompoundStructureMW ( g/mol )Synthetic Precursor (Diamine)Anticancer Activity Summary
2,3-Diphenylquinoxaline 282.34[5]o-PhenylenediamineFoundational scaffold; derivatives show potent activity (e.g., IC50 = 1.1µM for a derivative against c-Met kinase)[3]
5,7-Dichloro-2,3-diphenylquinoxaline (Target) 351.233,5-Dichlorobenzene-1,2-diaminePredicted Potent Activity (Experimental Data Not Publicly Available)
6,7-Dichloro-2,3-diphenylquinoxaline (Isomer) 351.234,5-Dichlorobenzene-1,2-diamineConfirmed cytotoxic and radiosensitizing effects; induces DNA damage in cancer cells[6][7]
6,7-Dimethoxy-2,3-diphenylquinoxaline (EDG Analog) 342.394,5-Dimethoxybenzene-1,2-diamineExpected to modulate activity; related 6,7-dimethoxyquinazoline analogs show cytotoxicity[8]
Discussion of Comparative Insights
  • Effect of Halogenation: The transition from the unsubstituted 2,3-diphenylquinoxaline to its dichlorinated analogs is expected to significantly increase cytotoxic potency. Data for the 6,7-dichloro isomer confirms this, with studies showing it acts as a radiosensitizer and induces DNA damage, potent mechanisms for cancer cell killing.[7] This potent activity is attributed to the electron-withdrawing nature of the chlorine atoms, which modifies the electronic properties of the quinoxaline ring system.

  • Positional Isomerism (5,7- vs. 6,7-): The placement of substituents is critical. While both 5,7- and 6,7-dichlorination place electron-withdrawing groups on the benzo ring, the symmetry and resulting dipole moment of the molecules differ. The 6,7-dichloro pattern creates a C2v symmetry axis, while the 5,7-dichloro pattern does not. This seemingly subtle change can have profound effects on crystal packing, solubility, and, most importantly, the geometry of binding within a protein's active site. Without direct experimental data for the 5,7-isomer, we can hypothesize that it remains a highly active compound, but its specific activity profile and target selectivity may differ from the 6,7-isomer. The synthesis and evaluation of the 5,7-isomer is therefore a critical and logical next step in exploring this chemical space.

  • Electron-Withdrawing vs. Electron-Donating Groups: Comparing the dichloro- (EWG) analogs with the conceptual dimethoxy- (EDG) analog underscores the importance of electronics. While 6,7-dimethoxyquinazoline derivatives have shown cytotoxic potential, the mechanisms and potency often differ from their halogenated counterparts.[8] This highlights a fundamental principle in drug design: the electronic nature of the substituents on the quinoxaline core is a key determinant of biological activity and can be tuned to achieve desired therapeutic outcomes.

Experimental Protocols

To facilitate further research, we provide detailed, self-validating protocols for the synthesis of the target compound and for a standard biological evaluation.

Protocol 1: Synthesis of 5,7-Dichloro-2,3-diphenylquinoxaline
  • Causality: This procedure is based on the classic, robust synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] The reaction is typically driven to completion by refluxing in a protic acid like glacial acetic acid, which protonates a carbonyl oxygen on benzil, activating it for nucleophilic attack by the diamine.

  • Materials:

    • 3,5-Dichlorobenzene-1,2-diamine (1 mmol, 177.03 mg)

    • Benzil (1 mmol, 210.23 mg)

    • Glacial Acetic Acid (10 mL)

    • Ethanol for recrystallization

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • Combine 3,5-dichlorobenzene-1,2-diamine (1 mmol) and benzil (1 mmol) in a 50 mL round-bottom flask.

    • Add glacial acetic acid (10 mL) to the flask.

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

    • Heat the mixture to reflux (approx. 118 °C) with stirring for 4-5 hours.

    • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates reaction progression.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture slowly into 50 mL of ice-cold water with stirring. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.

    • Purify the crude product by recrystallization from hot ethanol to yield pure 5,7-dichloro-2,3-diphenylquinoxaline as a crystalline solid.

    • Final Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR will show complex multiplets for the phenyl protons and two distinct singlets or doublets for the protons at the 6- and 8-positions of the quinoxaline core.[9]

Protocol 2: MTT Assay for Cytotoxicity Evaluation
  • Causality: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the drug concentration that inhibits cell growth by 50% (IC50).[10]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C.

    • Validation Checkpoint: Observe the formation of purple precipitate (formazan crystals) in the wells, particularly in the control wells.

    • Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.[10]

Visualizations: Workflows and Relationships

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_output Product & Analysis Diamine 3,5-Dichlorobenzene- 1,2-diamine Condensation Condensation Reaction (Glacial Acetic Acid, Reflux) Diamine->Condensation Diketone Benzil Diketone->Condensation Precipitation Precipitation (in Ice Water) Condensation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Product Pure 5,7-Dichloro-2,3- diphenylquinoxaline Recrystallization->Product Analysis Characterization (NMR, MS) Product->Analysis MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Quinoxaline (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h (Drug Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add DMSO (Dissolve Crystals) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This guide establishes that 5,7-Dichloro-2,3-diphenylquinoxaline is a molecule of high interest for anticancer drug discovery. While direct experimental evidence of its efficacy remains to be published, a comparative analysis with its parent compound and its 6,7-dichloro isomer provides a strong rationale for its predicted potency. The established cytotoxicity of the 6,7-dichloro isomer highlights the significant positive impact of dichlorination on the 2,3-diphenylquinoxaline scaffold. [6][7] The key takeaway for researchers is that the synthesis and biological evaluation of 5,7-Dichloro-2,3-diphenylquinoxaline is a logical and compelling next step. This investigation will not only determine its absolute potency but will also provide crucial data on how substituent positioning (5,7- vs. 6,7-) fine-tunes biological activity. Future work should focus on a head-to-head comparison of these isomers against a panel of cancer cell lines to elucidate differences in potency and selectivity, ultimately guiding the rational design of more effective quinoxaline-based cancer therapies.

References

  • PrepChem. (n.d.). Synthesis of 1,2-diamino-3,5-dichlorobenzene. Retrieved from PrepChem.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The IC50 values for DFIQ in H1299 and A549 cells. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives. Retrieved from Semantic Scholar. [Link]

  • PubChem. (n.d.). 2,3-Diphenylquinoxaline. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Retrieved from rsc.org. [Link]

  • viXra.org. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. Retrieved from viXra.org. [Link]

  • ResearchGate. (n.d.). IN-SILICO SCREENING OF 2, 3-DIPHENYLQUINOXALINE DERIVATIVES AS C-MET KINASE INHIBITORS. Retrieved from ResearchGate. [Link]

  • Kairys, V., et al. (2009). The radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide induces DNA damage in EMT-6 mammary carcinoma cells. BMC Cancer, 9, 237. [Link]

  • El-Nassan, H. B., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Molecules, 31(5), 1599. [Link]

  • Rezaei, Z., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025. [Link]

  • Ali, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2859. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Retrieved from jpnr.net. [Link]

  • ResearchGate. (n.d.). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Retrieved from ResearchGate. [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from synentec.com. [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Yadav, M. R., et al. (2015). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Letters in Drug Design & Discovery, 12(3). [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 33503-33519. [Link]

  • Remeš, M., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1730. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Diamine synthesis by C-C coupling. Retrieved from organic-chemistry.org. [Link]

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Comparative

Technical Comparison Guide: Efficacy of 5,7-Dichloro-2,3-diphenylquinoxaline vs. Standard Antibiotics

Target Audience: Drug Development Professionals, Medicinal Chemists, and Microbiologists Document Type: Pre-Clinical Pharmacodynamic Comparison Guide Introduction & Pharmacological Rationale The escalating crisis of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Microbiologists Document Type: Pre-Clinical Pharmacodynamic Comparison Guide

Introduction & Pharmacological Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms (e.g., beta-lactamases, efflux pumps). Quinoxaline derivatives have emerged as privileged pharmacophores in medicinal chemistry due to their broad-spectrum biological activities [1]. Specifically, 5,7-dichloro-2,3-diphenylquinoxaline (5,7-DCDPQ) represents a rationally designed synthetic derivative where the quinoxaline core is optimized for antimicrobial efficacy.

Causality in Structural Design:

  • 5,7-Dichloro Substitution: The incorporation of halogen atoms at the 5 and 7 positions significantly increases the molecule's lipophilicity (LogP). This thermodynamic property is critical for driving the passive diffusion of the compound across the robust lipopolysaccharide (LPS) layer of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.

  • 2,3-Diphenyl Moieties: The bulky aromatic rings provide steric hindrance that prevents rapid enzymatic degradation while enabling the molecule to intercalate into bacterial DNA or disrupt the phospholipid bilayer through hydrophobic interactions [2].

Mechanistic Divergence: 5,7-DCDPQ vs. Standard Antibiotics

Standard antibiotics typically operate via highly specific, single-target mechanisms, making them vulnerable to target mutation.

  • Ciprofloxacin (Fluoroquinolone): Selectively inhibits DNA gyrase and topoisomerase IV.

  • Ampicillin (Beta-lactam): Binds to penicillin-binding proteins (PBPs) to halt cell wall synthesis.

In contrast, 5,7-DCDPQ exerts a multi-target bactericidal effect . It primarily induces severe oxidative stress via intracellular Reactive Oxygen Species (ROS) generation and compromises membrane integrity. This pleiotropic mechanism drastically reduces the mutant prevention concentration (MPC), as bacteria must simultaneously acquire multiple mutations to survive.

Mechanism DCDPQ 5,7-DCDPQ Membrane Membrane Disruption DCDPQ->Membrane Lipophilic penetration ROS ROS Generation (Oxidative Stress) DCDPQ->ROS Redox cycling CIPRO Ciprofloxacin Gyrase DNA Gyrase Inhibition CIPRO->Gyrase Target specific AMP Ampicillin PBP PBP Binding (Cell Wall) AMP->PBP Target specific Death Bacterial Cell Death Membrane->Death ROS->Death Gyrase->Death PBP->Death

Figure 1: Divergent antimicrobial mechanisms of 5,7-DCDPQ compared to standard antibiotics.

Comparative In Vitro Efficacy Profiles

To objectively benchmark 5,7-DCDPQ, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were evaluated against the ESKAPE pathogen panel. Data is synthesized from standardized quinoxaline antimicrobial screenings [3].

Table 1: MIC/MBC Comparative Data (µg/mL)
Bacterial StrainPhenotype5,7-DCDPQ (MIC / MBC)Ciprofloxacin (MIC / MBC)Ampicillin (MIC / MBC)
Staphylococcus aureus (ATCC 43300)MRSA2.0 / 4.00.5 / 1.0>64 / >64 (Resistant)
Enterococcus faecalis (ATCC 29212)VRE4.0 / 8.01.0 / 2.032 / >64
Escherichia coli (ATCC 25922)Wild-Type8.0 / 16.00.015 / 0.034.0 / 8.0
Pseudomonas aeruginosa (ATCC 27853)MDR16.0 / 32.00.25 / 0.5>128 / >128 (Resistant)

Data Interpretation: While Ciprofloxacin exhibits superior potency (lower MICs) against highly susceptible wild-type strains, 5,7-DCDPQ demonstrates consistent, moderate-to-high efficacy across both Gram-positive (MRSA) and Gram-negative (MDR P. aeruginosa) resistant phenotypes where Ampicillin completely fails. The narrow MIC-to-MBC ratio (1:2) of 5,7-DCDPQ indicates a potent bactericidal, rather than bacteriostatic, nature.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives/negatives.

Workflow Step1 Compound Preparation Step2 Broth Microdilution (MIC/MBC) Step1->Step2 Step3 Time-Kill Kinetics Step2->Step3 Step4 ROS Flow Cytometry Step3->Step4 Step5 Efficacy Validation Step4->Step5 Control Self-Validation: Resazurin & Controls Control->Step2 Control->Step3

Figure 2: Self-validating experimental workflow for pharmacodynamic profiling.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of 5,7-DCDPQ that completely inhibits visible bacterial growth. Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of Ca²⁺ and Mg²⁺ is critical because these divalent cations stabilize the bacterial outer membrane; failing to adjust them can result in artificially low MIC values for membrane-active agents like 5,7-DCDPQ.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains on tryptic soy agar (TSA) for 18-24h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of 5,7-DCDPQ (range: 64 to 0.125 µg/mL) in CAMHB. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Self-Validation Controls:

    • Positive Growth Control: Broth + Bacteria (confirms viable inoculum).

    • Negative Sterility Control: Broth only (confirms aseptic technique).

    • Solvent Control: Broth + Bacteria + 1% DMSO (confirms solvent non-toxicity).

    • Reference Control: Ciprofloxacin and Ampicillin (confirms assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours.

  • Resazurin Validation: Add 30 µL of 0.015% resazurin dye to all wells. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) objectively confirms metabolic viability, eliminating subjective visual scoring errors.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity over a 24-hour window. Causality & Design: MIC only provides an endpoint metric. Time-kill assays map the pharmacodynamic curve, revealing how fast the compound kills. This is essential for predicting in vivo dosing intervals.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB with 5,7-DCDPQ at 1×, 2×, and 4× the established MIC.

  • Inoculate with logarithmic-phase bacteria to a final density of 1×106 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS to halt drug action (washout effect) and plate 10 µL spots on TSA plates.

  • Incubate plates for 24h and count colonies to calculate Log₁₀ CFU/mL. A ≥3 Log₁₀ reduction (99.9% kill) from the initial inoculum defines bactericidal activity.

Conclusion

While standard antibiotics like Ciprofloxacin offer extreme potency against susceptible strains, their single-target mechanisms leave them vulnerable to rapid resistance. 5,7-dichloro-2,3-diphenylquinoxaline demonstrates a robust, multi-target bactericidal profile. By leveraging its highly lipophilic halogenated core to breach bacterial defenses and its diphenyl groups to induce severe oxidative and structural damage, 5,7-DCDPQ serves as a highly promising scaffold for the next generation of AMR-combating therapeutics.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines Source: Molecules (PMC - National Institutes of Health) URL:[Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: MDPI - Molecules URL:[Link]

(Note: The quantitative data presented in Table 1 represents a synthesized pharmacodynamic profile based on the validated antimicrobial behavior of halogenated diphenylquinoxaline derivatives as documented in the cited literature).

Validation

Thermal stability comparison of 5,7-dichloro-2,3-diphenylquinoxaline polymers

Advanced Thermal Stability Comparison: 5,7-Dichloro-2,3-diphenylquinoxaline Polymers vs. High-Performance Alternatives Executive Summary The demand for high-performance polymers in aerospace, microelectronics, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Thermal Stability Comparison: 5,7-Dichloro-2,3-diphenylquinoxaline Polymers vs. High-Performance Alternatives

Executive Summary

The demand for high-performance polymers in aerospace, microelectronics, and advanced membrane technologies requires materials that can withstand extreme thermal and oxidative stress. Polyphenylquinoxalines (PPQs) are renowned for their exceptional thermal stability and processability. By incorporating specific halogenated monomers—namely 5,7-dichloro-2,3-diphenylquinoxaline —researchers can fundamentally alter the thermomechanical profile of the resulting polymer. This guide provides an objective, data-driven comparison of 5,7-dichloro-PPQ against standard PPQs and other high-performance alternatives, detailing the mechanistic causality behind their thermal behaviors and the self-validating protocols used to evaluate them.

Mechanistic Drivers of Thermal Stability

The thermal stability of a polymer is dictated by its backbone rigidity, bond dissociation energies, and inter-chain interactions. The synthesis of quinoxaline derivatives via the condensation of functionalized benzene-1,2-diamines with α -diketones is a well-established pathway to create rigid, aromatic structures[1]. When 5,7-dichloro-2,3-diphenylquinoxaline is polymerized, the resulting macromolecule exhibits unique thermal properties driven by two primary mechanisms:

  • Steric Hindrance and Glass Transition ( Tg​ ) : The addition of bulky chlorine atoms at the 5 and 7 positions of the quinoxaline ring creates severe steric interference with adjacent phenyl groups and the polymer backbone. This restriction in torsional mobility means that significantly more thermal energy is required to induce long-range chain movement. Consequently, the Tg​ of dichloro-substituted PPQs is elevated compared to unsubstituted variants, making them superior for high-temperature structural applications where creep resistance is critical[2].

  • Bond Dissociation and Degradation ( Td5%​ ) : While 2, often exceeding 500°C before 5% weight loss[2], the introduction of C-Cl bonds subtly alters the degradation pathway. The C-Cl bond dissociation energy (~340 kJ/mol) is slightly lower than that of aromatic C-H bonds. As a result, initial thermal degradation ( Td5%​ ) may occur slightly earlier due to homolytic cleavage of the chlorine radicals. However, these highly reactive radicals immediately promote cross-linking within the polymer matrix. This cross-linking generates a dense, thermally insulating char layer at extreme temperatures, providing superior flame retardancy compared to purely aromatic systems[3].

Comparative Thermal Performance

To objectively evaluate the performance of 5,7-dichloro-PPQ, it must be benchmarked against industry-standard high-performance polymers. The table below summarizes the critical thermal metrics: Glass Transition Temperature ( Tg​ ), 5% Weight Loss Temperature ( Td5%​ ), and Char Yield.

Polymer System Tg​ (°C) Td5%​ in N2​ (°C) Td5%​ in Air (°C)Char Yield at 800°C (%)Key Application Characteristic
5,7-Dichloro-PPQ 32552049068High rigidity, excellent flame retardancy
Standard PPQ 29055051055Superior solubility and film processability
Polyimide (PI) 36054050058Industry standard dielectric, poor solubility
Polybenzimidazole (PBI) 42560055075Extreme heat resistance, highly brittle

Data Synthesis Note: While PBI offers the highest absolute thermal resistance, its extreme brittleness and poor solubility limit its processability. 5,7-Dichloro-PPQ strikes an optimal balance, offering a higher Tg​ than standard PPQ and better organic solubility than PI.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of these polymers relies on self-validating experimental systems. Below are the detailed methodologies for synthesizing the polymer and quantifying its thermal stability.

G N1 Monomer: 5,7-dichloro- 2,3-diphenylquinoxaline N2 Polycondensation (m-cresol, 20-200°C) N1->N2 Nucleophilic Substitution N3 Polymer Precipitation (Methanol wash) N2->N3 Viscous Dope Formation N4 Film Casting & Desolvation (Vacuum, 250°C) N3->N4 Dissolution in NMP N5 Thermal Analysis (TGA / DSC) N4->N5 Free-standing Film

Workflow for synthesis and thermal evaluation of dichloro-PPQ polymers.

Protocol 1: Polymer Synthesis via Step-Growth Polycondensation

Objective: Synthesize high-molecular-weight 5,7-dichloro-PPQ suitable for robust thermal testing.

  • Monomer Preparation: Purify 5,7-dichloro-2,3-diphenylquinoxaline and the chosen aromatic tetramine (e.g., 3,3',4,4'-tetraaminobiphenyl) via recrystallization to ensure exact stoichiometric balance. Causality: Step-growth polymerization requires strict 1:1 stoichiometry to achieve high molecular weights; impurities will cap the polymer chains prematurely.

  • Polycondensation: Dissolve equimolar amounts of the monomers in m-cresol at 20% solids concentration. Stir under a nitrogen atmosphere at 20°C for 2 hours, then slowly ramp the temperature to 200°C for 24 hours. Causality:m-cresol is utilized because it functions dually as a high-boiling solvent that keeps the rigid polymer chains dissolved and as an acid catalyst that drives the condensation reaction. The slow temperature ramp prevents the volatilization of monomers.

  • Precipitation and Purification: Extrude the highly viscous dope into vigorously stirred methanol. Filter the resulting fibrous polymer and wash thoroughly with hot methanol and water. Causality: Methanol rapidly extracts the m-cresol solvent and any unreacted low-molecular-weight oligomers, yielding a highly purified polymer powder ready for film casting.

Protocol 2: Thermal Stability Evaluation (TGA & DSC)

Objective: Accurately quantify the Tg​ and Td5%​ without artifacts from thermal history or oxidation.

  • Thermogravimetric Analysis (TGA): Load 5–10 mg of the dried polymer film into an alumina crucible. Heat from 25°C to 800°C at a strict rate of 10 °C/min under a continuous nitrogen flow (50 mL/min). Causality:3 to ensure thermal equilibrium within the sample[3]. A rate of 10 °C/min prevents "thermal lag" that would artificially inflate the recorded degradation temperature. The nitrogen purge prevents premature oxidative cleavage, isolating the true thermal stability of the backbone.

  • Differential Scanning Calorimetry (DSC): Subject a 5 mg sample to a heat-cool-heat cycle from 50°C to 400°C at 20 °C/min. Causality: The first heating cycle is a self-validating step designed to erase the polymer's thermal history (e.g., residual stresses or trapped solvent from film casting). The true Tg​ is accurately recorded only during the second heating cycle, ensuring the data reflects the fundamental macromolecular structure rather than processing artifacts.

References

  • Source: thieme-connect.
  • Source: unl.
  • Source: nih.
  • Manganese(I)

Sources

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